CID 131700262

Description

CID 131700262 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity. For instance, this compound may belong to a class of brominated aromatic or heterocyclic compounds, given the prevalence of such structures in analogous compounds discussed in the evidence (e.g., brominated benzo[b]thiophene derivatives or oscillatoxin analogs) . These compounds often exhibit bioactive properties, such as enzyme inhibition (e.g., CYP1A2) or high gastrointestinal (GI) absorption, making them relevant in medicinal chemistry and environmental toxicology .

Properties

Molecular Formula |

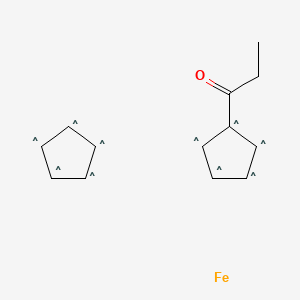

C13H14FeO |

|---|---|

Molecular Weight |

242.09 g/mol |

InChI |

InChI=1S/C8H9O.C5H5.Fe/c1-2-8(9)7-5-3-4-6-7;1-2-4-5-3-1;/h3-6H,2H2,1H3;1-5H; |

InChI Key |

ASMBIIOLFCSSNE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionylferrocene can be synthesized through several methods. One common approach involves the reaction of ferrocene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via electrophilic aromatic substitution, where the propionyl group is introduced onto the cyclopentadienyl ring .

Another method involves the reaction of ferrocene with propionic anhydride under similar conditions. This method also results in the formation of propionylferrocene through electrophilic aromatic substitution .

Industrial Production Methods

Industrial production of propionylferrocene typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Propionylferrocene undergoes various types of chemical reactions, including:

Oxidation: Propionylferrocene can be oxidized to form the corresponding ferrocenium ion.

Substitution: Electrophilic substitution reactions can introduce other functional groups onto the cyclopentadienyl rings.

Common Reagents and Conditions

Oxidation: Ferric chloride (FeCl3), ceric ammonium nitrate (CAN)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

Oxidation: Ferrocenium ion

Reduction: Ferrocene

Substitution: Nitropropionylferrocene and other substituted derivatives.

Scientific Research Applications

Propionylferrocene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propionylferrocene and its derivatives often involves redox reactions. The ferrocene core can undergo reversible oxidation and reduction, which is crucial for its biological and catalytic activities. In biological systems, the compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in target cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally related compounds, leveraging data from PubChem entries and synthesis methodologies outlined in the evidence.

Table 1: Comparative Analysis of CID 131700262 and Analogous Compounds

Key Findings

Structural Similarities :

- This compound shares brominated aromatic/heterocyclic frameworks with CID 59200652 and CID 737737, which are critical for electronic and steric interactions in enzyme inhibition .

- Oscillatoxin D (CID 101283546) differs significantly in structure (macrocyclic lactone) but aligns in bioactivity (toxicity), highlighting functional convergence .

Synthesis Challenges :

- Brominated analogs like CID 59200652 require low-temperature lithiation (-78°C) for regioselective bromination, whereas oscillatoxin derivatives necessitate complex biosynthetic pathways .

Q & A

Q. How can researchers contextualize findings within broader scientific debates?

- Approach : Use comparative meta-analysis to benchmark results against existing studies. Highlight novel contributions (e.g., new targets, improved selectivity) and discuss limitations (e.g., assay specificity, model relevance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.